

# A Comprehensive Technical Guide to 2,6-Dichloroquinoline-3-carbaldehyde

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## Compound of Interest

Compound Name: 2,6-Dichloroquinoline-3-carbaldehyde

Cat. No.: B1351821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,6-dichloroquinoline-3-carbaldehyde** (CAS No. 73568-41-9), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates key chemical and physical properties, spectral data, synthetic methodologies, and a review of its reactivity and applications, with a focus on its role in the development of novel therapeutic agents.

## Core Compound Properties

**2,6-dichloroquinoline-3-carbaldehyde** is a solid, light brown compound at room temperature. [1] Its chemical structure features a quinoline core substituted with two chlorine atoms at positions 2 and 6, and a carbaldehyde (formyl) group at position 3. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

## Physicochemical Data

The fundamental physicochemical properties of **2,6-dichloroquinoline-3-carbaldehyde** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	73568-41-9	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> Cl <sub>2</sub> NO	[1][2][3][5][8][9]
Molecular Weight	226.06 g/mol	[1][2][3][5][8]
Appearance	Light brown solid	[1]
Melting Point	190 - 194 °C	[1]
Purity	≥95% - 98%	[1][2][5]
Storage Condition	Sealed in a dry place, at room temperature (20 to 22 °C) or refrigerated (2-8°C).	[1][8]

## Spectral Data

While comprehensive spectral data is often supplier-specific, the following provides an indication of the expected spectral characteristics. A research article provides specific data for the closely related **2,6-dichloroquinoline-3-carbaldehyde**.[\[10\]](#)

Spectral Data Type	Key Features and Notes
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 7.23 (s, 1H, H-5). <a href="#">[10]</a>
IR (KBr) cm <sup>-1</sup>	1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (Aldehyde C-H). <a href="#">[10]</a>
LC-MS, HPLC, UPLC	Data is available from various suppliers to confirm purity and identity. <a href="#">[8]</a>

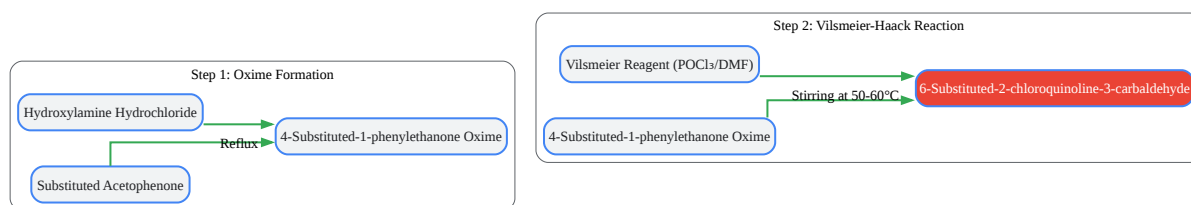
## Synthesis and Experimental Protocols

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 2,6-dichloro derivative.[\[10\]\[11\]\[12\]\[13\]](#) This

reaction typically involves the formylation of an appropriate acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride ( $\text{POCl}_3$ ) and a substituted amide like N,N-dimethylformamide (DMF).<sup>[11][12]</sup>

## General Synthesis Workflow

The synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes generally follows a two-step process starting from a substituted acetophenone.



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Caption: General synthesis workflow for 6-substituted-2-chloroquinoline-3-carbaldehydes.

## Detailed Experimental Protocol for Synthesis of 2,6-dichloroquinoline-3-carbaldehyde

The following is a representative protocol for the synthesis of **2,6-dichloroquinoline-3-carbaldehyde** via the Vilsmeier-Haack reaction, based on procedures for analogous compounds.<sup>[10]</sup>

Materials:

- 4-Chloroacetanilide

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Ice
- Ethyl acetate

#### Procedure:

- In a round-bottom flask, dissolve the 4-chloroacetanilide in N,N-dimethylformamide (DMF).
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, heat the reaction mixture to 60 °C and maintain for 16 hours under anhydrous conditions.
- After the reaction is complete, carefully pour the reaction mixture into ice-cold water (approximately 300 mL) with stirring.
- Continue stirring the resulting mixture at a temperature below 10 °C for 30 minutes to allow for precipitation.
- Filter the solid product, which is the crude **2,6-dichloroquinoline-3-carbaldehyde**.
- Recrystallize the crude product from ethyl acetate to obtain the purified compound.

Characterization: The structure and purity of the synthesized **2,6-dichloroquinoline-3-carbaldehyde** can be confirmed by melting point determination,  $^1\text{H}$  NMR, and IR spectroscopy, as detailed in the spectral data section.

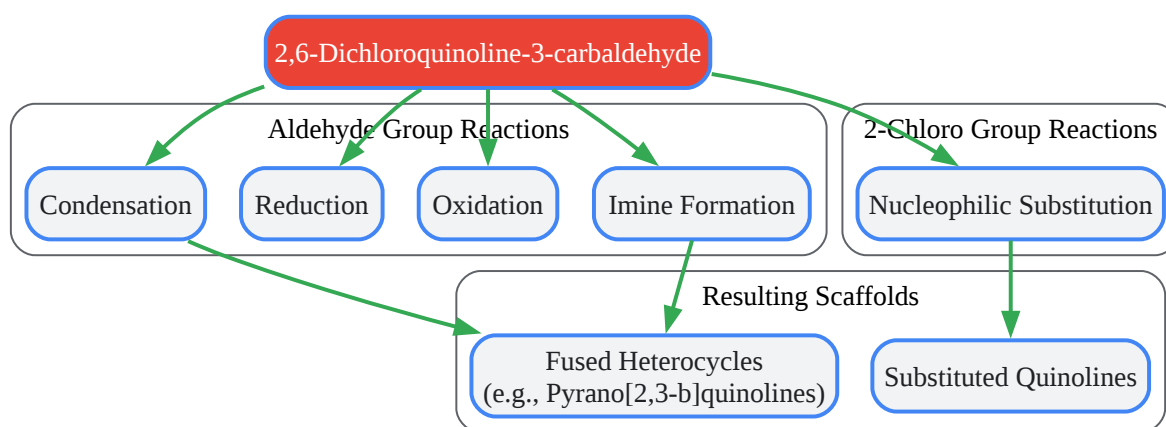
## Reactivity and Applications in Drug Discovery

The chemical reactivity of **2,6-dichloroquinoline-3-carbaldehyde** is dominated by its two key functional groups: the aldehyde and the chloro substituents. This dual reactivity makes it a

valuable precursor for a wide range of more complex heterocyclic systems.[13][14][15]

## Key Reactions and Synthetic Utility

The aldehyde group is a versatile handle for various chemical transformations, while the chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution.



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Caption: Reactivity profile of **2,6-dichloroquinoline-3-carbaldehyde**.

## Role as a Key Intermediate in Drug Development

**2,6-dichloroquinoline-3-carbaldehyde** serves as a crucial intermediate in the synthesis of pharmaceutically active compounds. Notably, it is listed as an intermediate for Olutasidenib, a targeted therapy for certain types of cancer.[4] The broader quinoline scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including:[14][16][17]

- Anticancer
- Antibacterial and Antifungal
- Anti-inflammatory

- Antimalarial
- Antiviral

The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of its biological activity, making **2,6-dichloroquinoline-3-carbaldehyde** a valuable starting material for the development of new therapeutic agents.<sup>[12]</sup>

## Safety and Handling

While specific toxicity data for **2,6-dichloroquinoline-3-carbaldehyde** is not readily available, it should be handled with the standard precautions for laboratory chemicals.<sup>[18]</sup>

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid the formation of dust.<sup>[18]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[18]</sup>
- Environmental Precautions: Prevent spillage from entering drains or the environment.<sup>[18]</sup>

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2,6-dichloroquinoline-3-carbaldehyde** is a highly versatile and valuable building block in organic synthesis, with significant applications in drug discovery and materials science. Its well-defined synthesis and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. As research into novel therapeutics continues, the importance of such key intermediates is likely to grow, offering a robust platform for the development of next-generation pharmaceuticals.

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